molecular formula C16H13ClN2O2 B1278641 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline CAS No. 162364-72-9

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

Cat. No. B1278641
Key on ui cas rn: 162364-72-9
M. Wt: 300.74 g/mol
InChI Key: LBGIYCBNJBHZSZ-UHFFFAOYSA-N
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Patent
US08754240B2

Procedure details

7-benzyloxy-6-methoxy-3,4-dihydroquinazolin-4-one (28 kg) and triethylamine hydrochloride (2.7 kg) were added to anisole (244 kg). N,N-Diisopropylethylamine (19.2 kg) was added, followed by a line wash of anisole (20 kg). The mixture was cooled to 15° C. and phosphorus oxychloride (19.8 kg) added over 5 minutes, followed by a line wash of anisole (13.9 kg). After stirring for 15 minutes the mixture was heated to 80° C. over 90 minutes and held at 80° C. for 1 hour. When the reaction was complete the batch was transferred to a new reactor, followed by a line wash of anisole (39.7 kg). The mixture was cooled to 40° C. and 16.19% w/w aqueous sodium hydroxide solution (132 kg) added over 15 minutes, allowing the temperature to rise to 50° C., followed by a line wash of water (5 kg). The mixture was held at 50° C. for 30 minutes, then heated to 80° C. The batch was filtered through a Gaf filter, followed by a line-wash of anisole (10 kg). The lower aqueous layer was separated and the upper organic layer washed at 80° C. with 20.9% w/w aqueous sodium chloride solution (98.2 kg). The mixture was distilled under reduced pressure (80 mbar) to leave a residual volume of 224 l. 1-Methyl-2-pyrrolidinone (28.9) was added and the mixture heated to 80° C. to give a solution of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
Quantity
28 kg
Type
reactant
Reaction Step One
Quantity
2.7 kg
Type
reactant
Reaction Step One
Quantity
244 kg
Type
reactant
Reaction Step One
Quantity
19.2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=O)[NH:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:22].C(N(CC)CC)C.C1(OC)C=CC=CC=1.C(N(CC)C(C)C)(C)C>CN1CCCC1=O>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:22])=[N:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
28 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(NC=NC2=C1)=O)OC
Name
Quantity
2.7 kg
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
244 kg
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
19.2 kg
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash of anisole (20 kg)
ADDITION
Type
ADDITION
Details
phosphorus oxychloride (19.8 kg) added over 5 minutes
Duration
5 min
WASH
Type
WASH
Details
wash of anisole (13.9 kg)
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80° C. over 90 minutes
Duration
90 min
WAIT
Type
WAIT
Details
held at 80° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was transferred to a new reactor
WASH
Type
WASH
Details
wash of anisole (39.7 kg)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 40° C.
ADDITION
Type
ADDITION
Details
16.19% w/w aqueous sodium hydroxide solution (132 kg) added over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to rise to 50° C.
WASH
Type
WASH
Details
wash of water (5 kg)
WAIT
Type
WAIT
Details
The mixture was held at 50° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C
FILTRATION
Type
FILTRATION
Details
The batch was filtered through a Gaf
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
a line-wash of anisole (10 kg)
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer was separated
WASH
Type
WASH
Details
the upper organic layer washed at 80° C. with 20.9% w/w aqueous sodium chloride solution (98.2 kg)
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled under reduced pressure (80 mbar)
CUSTOM
Type
CUSTOM
Details
to leave a residual volume of 224 l
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 80° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=NC=NC2=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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